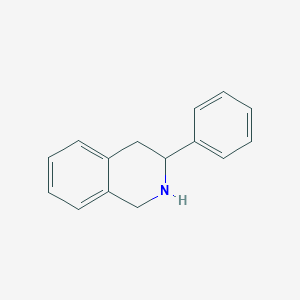

3-Phenyl-1,2,3,4-tetrahydroisoquinoline

Vue d'ensemble

Description

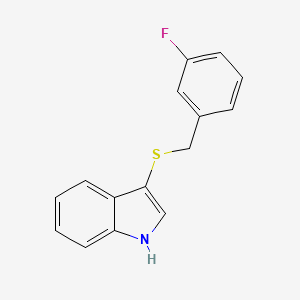

3-Phenyl-1,2,3,4-tetrahydroisoquinoline is a type of isoquinoline alkaloid . It is a reactant used in acetic acid promoted metal-free aerobic carbon-carbon bond forming reactions at the α-position of tertiary amines . It can also be used as a cross-coupling reagent for the synthesis of bioactive molecules .

Synthesis Analysis

The synthesis of 3-Phenyl-1,2,3,4-tetrahydroisoquinoline and its derivatives has garnered significant attention in recent years . Various multicomponent reactions have been used for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Molecular Structure Analysis

The molecular structure of 3-Phenyl-1,2,3,4-tetrahydroisoquinoline is a secondary amine with the chemical formula C9H11N . It forms an essential part of the isoquinoline alkaloids family .Chemical Reactions Analysis

The chemical reactions involving 3-Phenyl-1,2,3,4-tetrahydroisoquinoline are diverse. It is used in acetic acid promoted metal-free aerobic carbon-carbon bond forming reactions . It can also be used as a cross-coupling reagent for the synthesis of bioactive molecules .Applications De Recherche Scientifique

Structural and Conformational Analysis

- Studies on optically active tetrahydroisoquinoline derivatives have delved into the absolute configurations and spatial orientations of different functional groups, revealing significant details about their structural and conformational attributes. The heterocyclic rings in these compounds exhibit distinct envelope conformations, and the molecules are linked through hydrogen bonds, providing insights into their structural arrangements and potential applications in designing compounds with specific spatial requirements (Gzella et al., 2002).

Racemization and Chiral Resolution

- The one-pot racemization process of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline, a key intermediate in pharmaceutical synthesis, highlights the importance of controlling stereochemistry in drug development. This process allows for the efficient use of all stereoisomers of a compound, ensuring that no material is wasted, which is crucial for cost-effective drug production (Bolchi et al., 2013).

Synthetic Strategies and Drug Development

- 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives, closely related to 3-Phenyl-1,2,3,4-tetrahydroisoquinoline, are recognized for their significance in medicinal chemistry. The Tic unit is a core element in several peptide-based drugs and biologically active compounds. The synthesis of Tic derivatives employs traditional methods like the Pictet-Spengler reaction and innovative approaches like enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels-Alder reaction, indicating the versatility and broad applicability of these compounds in drug discovery (Kotha et al., 2014).

Propriétés

IUPAC Name |

3-phenyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-2-6-12(7-3-1)15-10-13-8-4-5-9-14(13)11-16-15/h1-9,15-16H,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLDHZLAQOBNRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-1,2,3,4-tetrahydroisoquinoline | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Tert-butyl-6-[[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2502477.png)

![1-ethyl-5-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2502480.png)

![2-chloro-N-[4-methoxy-3-(4-methoxyphenoxy)phenyl]pyridine-4-carboxamide](/img/structure/B2502485.png)

![3-(4-Methylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2502488.png)

![(E)-5-methyl-7-(1-phenylprop-1-en-2-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2502490.png)

![1-Acetyl-3-[4-(trifluoromethyl)phenyl]-2-indolizinyl acetate](/img/structure/B2502492.png)

![2-[(3-Nitrophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2502493.png)

![N-[3-[4-(2-Hydroxybenzoyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2502496.png)

![N-(furan-2-ylmethyl)-4-[2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2502497.png)